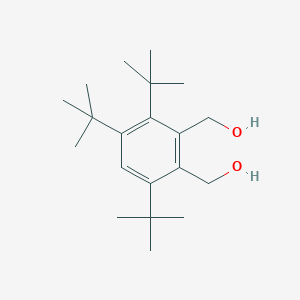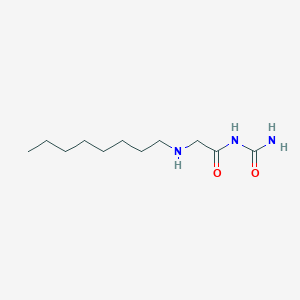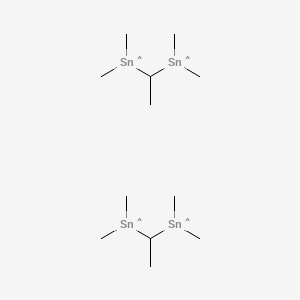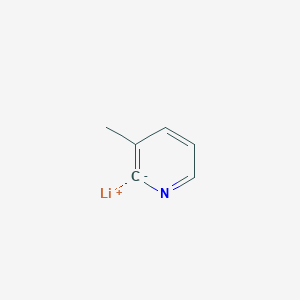
CID 21266991
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-N,N’-bis(trimethylsilyl)silanediamine is an organosilicon compound characterized by the presence of silicon-nitrogen bonds. This compound is notable for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine can be synthesized through the reaction of methylamine with trimethylchlorosilane in the presence of a base such as sodium amide. The reaction typically occurs under anhydrous conditions to prevent hydrolysis of the trimethylsilyl groups.
Industrial Production Methods: In industrial settings, the production of 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine involves large-scale reactions using similar reagents and conditions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions: 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine undergoes various chemical reactions, including:
Substitution Reactions: The trimethylsilyl groups can be replaced by other functional groups under appropriate conditions.
Hydrolysis: In the presence of water or moisture, the compound can hydrolyze, leading to the formation of silanols and ammonia.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, although these are less common.
Common Reagents and Conditions:
Substitution Reactions: Reagents such as halides or alkoxides are commonly used.
Hydrolysis: Typically occurs in the presence of water or aqueous acids.
Oxidation and Reduction: Specific oxidizing or reducing agents are employed depending on the desired transformation.
Major Products Formed:
Substitution Reactions: Products vary based on the substituent introduced.
Hydrolysis: Silanols and ammonia.
Oxidation and Reduction: Products depend on the specific reaction conditions and reagents used.
Wissenschaftliche Forschungsanwendungen
1-Methyl-N,N’-bis(trimethylsilyl)silanediamine has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis, particularly in the formation of silicon-containing compounds.
Biology: Employed in the modification of biomolecules to enhance stability and solubility.
Medicine: Investigated for potential use in drug delivery systems due to its stability and biocompatibility.
Industry: Utilized in the production of advanced materials, including coatings and adhesives.
Wirkmechanismus
The mechanism of action of 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine involves its ability to form stable silicon-nitrogen bonds. These bonds confer stability and resistance to hydrolysis, making the compound useful in various applications. The molecular targets and pathways involved depend on the specific application and the nature of the interactions with other molecules.
Vergleich Mit ähnlichen Verbindungen
- 1-Methyl-1-phenyl-N,N’-bis(trimethylsilyl)silanediamine
- Tris(trimethylsilyl)amine
Comparison: 1-Methyl-N,N’-bis(trimethylsilyl)silanediamine is unique due to its specific substitution pattern, which imparts distinct chemical properties. Compared to similar compounds, it offers enhanced stability and reactivity, making it particularly valuable in applications requiring robust and reliable performance.
Eigenschaften
Molekularformel |
C7H23N2Si3 |
|---|---|
Molekulargewicht |
219.53 g/mol |
InChI |
InChI=1S/C7H23N2Si3/c1-10(8-11(2,3)4)9-12(5,6)7/h8-9H,1-7H3 |
InChI-Schlüssel |
CHJGWWUZZHMTRZ-UHFFFAOYSA-N |
Kanonische SMILES |
C[Si](N[Si](C)(C)C)N[Si](C)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.














![1-(Naphthalen-2-yl)-3-[2-(8-phenyloctyl)phenyl]prop-2-en-1-one](/img/structure/B14284858.png)

